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Compound of Interest

4-Chloro-2-
Compound Name:
(methylsulfonyl)benzaldehyde

cat. No.: B1350005

For Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-
(methylsulfonyl)benzaldehyde, focusing on its chemical identity, physicochemical properties,
synthesis, and its role as a key intermediate in the development of bioactive molecules.

Chemical Identity and Synonyms

IUPAC Name: 4-chloro-2-(methylsulfonyl)benzaldehyde
Synonyms:

e 4-Chloro-2-methylsulfonylbenzaldehyde

CAS Number: 849035-76-3

Molecular Structure:

e SMILES: CS(=0)(=0)C1=C(C=CC(=C1)CI)C=0

« InChl: InNChl=1S/C8H7CIO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
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Physicochemical and Spectroscopic Data

While extensive experimental data for this specific intermediate is not widely published, the
following table summarizes its known and predicted properties. This information is crucial for its
use in synthetic chemistry and for the characterization of its derivatives.

Property Value Source
--INVALID-LINK--,
Molecular Formula CsH-CIOsS
PubChemlLite
Molecular Weight 218.66 g/mol --INVALID-LINK--
Monoisotopic Mass 217.98044 Da PubChemLite

Off-white/faint lemon
Appearance , --INVALID-LINK--
crystalline powder

Predicted XlogP 1.2 PubChemlLite
Predicted Collision Cross See PubChemLite for detailed )

] PubChemlLite
Section Data values.

Spectroscopic Characterization (Expected):

» 1H NMR: Expected signals would include a singlet for the methylsulfonyl group, aromatic
protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, and a
singlet for the aldehyde proton.

e 13C NMR: Signals for the methyl carbon, aromatic carbons (some showing coupling to the
sulfonyl group), and a downfield signal for the carbonyl carbon of the aldehyde are
anticipated.

 Infrared (IR) Spectroscopy: Key absorptions are expected for the C=0 stretch of the
aldehyde (around 1700 cm~1), S=0 stretches of the sulfonyl group (in the 1350-1300 cm~*
and 1160-1140 cm~1* regions), and C-H stretches of the aromatic ring and methyl group.

e Mass Spectrometry (MS): The molecular ion peak would be expected, along with
characteristic fragmentation patterns for benzaldehydes, such as the loss of the formyl
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radical (-CHO) or carbon monoxide (CO).

Synthesis and Experimental Protocols

4-Chloro-2-(methylsulfonyl)benzaldehyde is typically synthesized via a two-step process
starting from a suitable chlorobenzaldehyde precursor. The following protocol is a
representative method adapted from the synthesis of a structurally related compound, p-
methylsulfonyl benzaldehyde.

Plausible Synthetic Pathway:
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4 2-Dichlorotoluene

aSMe

Nucleophilic Substitution
with Sodium Methanethiolate

:

4-Chloro-2-(methylthio)toluene

[O]

Oxidation with an
oxidizing agent (e.g., H202)

:

4-Chloro-2-(methylsulfonyl)toluene

[O]

Oxidation of Methyl Group
(e.g., with KMnOa or other methods)

4-Chloro-2-(methylsulfonyl)benzaldehyde

Click to download full resolution via product page

A plausible synthetic route to 4-Chloro-2-(methylsulfonyl)benzaldehyde.

Experimental Protocol: Two-Step Synthesis from 4-Chloro-2-fluorobenzaldehyde

This protocol is based on a common synthetic strategy for analogous compounds.
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Step 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde

e Reaction Setup: To a solution of 4-chloro-2-fluorobenzaldehyde (1 equivalent) in a suitable
aprotic polar solvent such as DMF or DMSO, add sodium thiomethoxide (NaSMe, ~1.1-1.5
equivalents).

» Reaction Conditions: Heat the mixture at a temperature range of 80-120 °C. The reaction
progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography
(GC).

o Work-up: Once the starting material is consumed, cool the reaction mixture to room
temperature. Quench the reaction by adding water and extract the product with a suitable
organic solvent like ethyl acetate.

« Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product, 4-chloro-2-
(methylthio)benzaldehyde, can be purified by column chromatography on silica gel.

Step 2: Oxidation to 4-Chloro-2-(methylsulfonyl)benzaldehyde

o Reaction Setup: Dissolve the 4-chloro-2-(methylthio)benzaldehyde from Step 1 in a suitable
solvent such as acetic acid or a mixture of acetic acid and water.

o Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H202, ~2.2-3 equivalents),
portion-wise to the solution. A catalytic amount of an acid like sulfuric acid may be used. The
reaction is often exothermic and may require cooling to maintain a controlled temperature.

e Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating
until the oxidation is complete, as monitored by TLC.

e Work-up: Upon completion, the product may precipitate from the reaction mixture upon
cooling or by the addition of water.

 Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization
from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final
product of high purity.
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Applications in Drug Discovery and Medicinal
Chemistry

While 4-Chloro-2-(methylsulfonyl)benzaldehyde itself is not known for direct biological
activity, its structural motifs—a reactive aldehyde, a sulfone group, and a chlorinated aromatic
ring—make it a valuable building block in medicinal chemistry. The aldehyde group serves as a
handle for introducing further molecular complexity, often through reactions like reductive
amination or condensation to form imines or hydrazones.

The sulfonyl group is a key pharmacophore in many drugs, known for its ability to act as a
hydrogen bond acceptor and for its metabolic stability. The chloro-substituent can enhance
binding affinity to biological targets through halogen bonding and can modulate the electronic
properties of the molecule.

Use as a Precursor for Bioactive Compounds:

A notable application of this chemical scaffold is in the synthesis of novel antimicrobial agents.
For instance, derivatives of 2-chloro-4-(methylsulfonyl)benzoyl chloride (which can be
synthesized from the corresponding benzaldehyde) have been used to create acylthiourea and
1,3-thiazolidin-4-one derivatives that exhibit promising antimicrobial activities.
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4-Chloro-2-(methylsulfonyl)benzaldehyde

Oxidation

'

2-Chloro-4-(methylsulfonyl)benzoic acid

'

Thionyl Chloride (SOCI2)

'

-Chloro-4-(methylsulfonyl)benzoyl chloride

'

Reaction with
Ammonium Thiocyanate
and Aromatic Amines

N

Acylthiourea Derivatives

Cyclocondensation with
tert-butyl chloroacetate

1,3-Thiazolidin-4-one Derivatives

Antimicrobial Activity
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Application in the synthesis of antimicrobial agents.
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This demonstrates the utility of 4-Chloro-2-(methylsulfonyl)benzaldehyde as a starting
material for generating libraries of compounds for biological screening, a common practice in
drug discovery. The diverse biological activities of sulfonamides, in general, suggest that
derivatives of this benzaldehyde could be explored for various therapeutic targets, including as
enzyme inhibitors (e.g., carbonic anhydrases, kinases) or as modulators of protein-protein
interactions.

Safety Information

Based on data for similar compounds, 4-Chloro-2-(methylsulfonyl)benzaldehyde should be
handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and
respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume
hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the
supplier.

This technical guide serves as a foundational resource for researchers interested in utilizing 4-
Chloro-2-(methylsulfonyl)benzaldehyde in their synthetic and medicinal chemistry
endeavors. Its role as a versatile chemical intermediate highlights its importance in the ongoing
search for new and effective therapeutic agents.

 To cite this document: BenchChem. [4-Chloro-2-(methylsulfonyl)benzaldehyde synonyms
and IUPAC name.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350005#4-chloro-2-methylsulfonyl-benzaldehyde-
synonyms-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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